molecular formula C26H16N2O4 B13658248 5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde

5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde

Cat. No.: B13658248
M. Wt: 420.4 g/mol
InChI Key: IMDPTSHPTCIIMN-UHFFFAOYSA-N
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Description

5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde: is a complex organic compound that features a bipyridine core substituted with isophthalaldehyde groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of aldehyde groups makes it a versatile building block for the synthesis of more complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde typically involves the functionalization of a bipyridine core. One common method is the reaction of 5,5’-dibromo-2,2’-bipyridine with isophthalaldehyde under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: These methods often involve metal-catalyzed coupling reactions, which can be efficiently conducted on a multigram scale from inexpensive starting materials .

Chemical Reactions Analysis

Types of Reactions: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions:

Major Products:

    Oxidation: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalic acid.

    Reduction: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthal alcohol.

    Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.

Mechanism of Action

The mechanism by which 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the metal ion and the specific application .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde lies in its combination of a bipyridine core with aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and form diverse complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H16N2O4

Molecular Weight

420.4 g/mol

IUPAC Name

5-[6-[5-(3,5-diformylphenyl)pyridin-2-yl]pyridin-3-yl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C26H16N2O4/c29-13-17-5-18(14-30)8-23(7-17)21-1-3-25(27-11-21)26-4-2-22(12-28-26)24-9-19(15-31)6-20(10-24)16-32/h1-16H

InChI Key

IMDPTSHPTCIIMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)C=O)C=O)C3=NC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O

Origin of Product

United States

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